molecular formula C23H32N8O7 B12993673 (2S)-N-[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-N-(2-methoxy-4-nitrophenyl)-1-[(2S)-5-oxopyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide

(2S)-N-[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-N-(2-methoxy-4-nitrophenyl)-1-[(2S)-5-oxopyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide

Cat. No.: B12993673
M. Wt: 532.5 g/mol
InChI Key: SCDOXXBRMXYION-XIRDDKMYSA-N
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Description

The compound (2S)-N-[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-N-(2-methoxy-4-nitrophenyl)-1-[(2S)-5-oxopyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide is a complex organic molecule with potential applications in various scientific fields. This compound features multiple functional groups, including amino, nitro, and carbonyl groups, which contribute to its reactivity and potential utility in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the pyrrolidine-2-carboxamide core, followed by the introduction of the amino and nitro groups. The final steps involve the addition of the methoxy and carbonyl groups to complete the molecule. Common reagents used in these reactions include amino acids, nitro compounds, and carbonyl-containing reagents. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility. Additionally, purification methods such as crystallization, chromatography, and recrystallization would be essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions typically involve nucleophiles such as amines or alkoxides in the presence of a suitable leaving group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups, leading to a diverse array of products.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme interactions and protein modifications.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The amino and nitro groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity. The carbonyl groups can also participate in covalent bonding with nucleophilic sites on biomolecules, leading to modifications that alter their function. These interactions can affect various biochemical pathways, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2S)-N-[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-N-(2-methoxy-4-nitrophenyl)-1-[(2S)-5-oxopyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide: shares similarities with other amino acid derivatives and nitro-containing compounds.

Uniqueness

  • The unique combination of functional groups in this compound provides a distinct reactivity profile, making it valuable for specific applications that other similar compounds may not be suitable for.

This compound , covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C23H32N8O7

Molecular Weight

532.5 g/mol

IUPAC Name

(2S)-N-[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-N-(2-methoxy-4-nitrophenyl)-1-[(2S)-5-oxopyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C23H32N8O7/c1-38-18-12-13(31(36)37)6-8-15(18)30(16(20(24)33)4-2-10-27-23(25)26)22(35)17-5-3-11-29(17)21(34)14-7-9-19(32)28-14/h6,8,12,14,16-17H,2-5,7,9-11H2,1H3,(H2,24,33)(H,28,32)(H4,25,26,27)/t14-,16-,17-/m0/s1

InChI Key

SCDOXXBRMXYION-XIRDDKMYSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])N([C@@H](CCCN=C(N)N)C(=O)N)C(=O)[C@@H]2CCCN2C(=O)[C@@H]3CCC(=O)N3

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])N(C(CCCN=C(N)N)C(=O)N)C(=O)C2CCCN2C(=O)C3CCC(=O)N3

Origin of Product

United States

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